![molecular formula C21H25N3O4S2 B488502 N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide CAS No. 510737-71-0](/img/structure/B488502.png)

N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

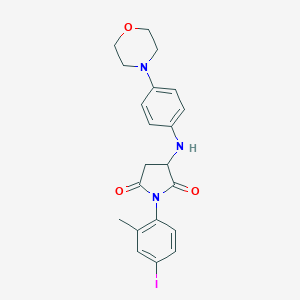

The compound “N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide” is a complex organic molecule. There are two independent molecules in the asymmetric unit of the title compound . This compound has shown significant antipromastigote activity .

Synthesis Analysis

The synthesis of pyrazole-based ligands has been studied extensively. These ligands are prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The overall yield of the seven linear step synthesis was 8% and the product was obtained in >99.5% ee proceeding with 80% de .Molecular Structure Analysis

The molecular structure of this compound is quite complex. In each molecule, the indolizine ring system is essentially planar, with r.m.s. deviations of 0.030 and 0.028 Å . The dihedral angles between the indolizine ring system and the pyrazole rings are 54.7 (3) and 8.6 (3)° in one molecule and 54.4 (3) and 6.6 (3)° in the other .Applications De Recherche Scientifique

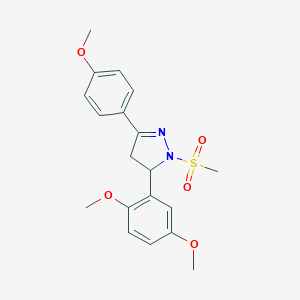

Sulfonamide Inhibitors: A Diverse Class of Compounds

Sulfonamide compounds, including N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide, represent a significant class of synthetic bacteriostatic antibiotics. These compounds, also known as sulfa drugs, have been pivotal in the therapy of bacterial infections and those caused by other microorganisms since before the introduction of penicillin. Their relevance extends beyond their initial antibiotic applications, with several sulfonamide sections present in clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The exploration of sulfonamide inhibitors has delved into various domains, including tyrosine kinase, HIV‑1, histone deacetylase 6, protein tyrosine phosphatase 1B, and others. Notably, these compounds have found utility as antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease, highlighting their versatile and valuable nature for developing drugs for numerous conditions such as cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).

Antifungal Applications and Structure-Activity Relationship

The study of this compound and similar compounds has extended to antifungal applications. The analysis of small molecules against Fusarium oxysporum, the pathogen responsible for Bayoud disease affecting date palms, has been significant. Various synthetic compounds have been categorized and analyzed, with a focus on their structure–activity relationship (SAR) for pharmacophore site predictions. This specificity and understanding of drug–target interactions are crucial in managing diseases caused by pathogens like F.o.a. (Kaddouri et al., 2022).

Indolylarylsulfones and Human Immunodeficiency Virus

The indolylarylsulfones category, a subset of sulfonamide compounds, stands out for its potency as human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. Structural activity relationship (SAR) studies have been instrumental in enhancing the profile of these compounds, with particular emphasis on modifications at the molecular level. These modifications have shown promise, positioning IAS derivatives as potential drug candidates for treating AIDS and related infections, in combination with other antiretroviral agents (Famiglini & Silvestri, 2018).

Broad Bioactive Spectrum of Sulfonamide Derivatives

Sulfonamide derivatives have displayed a broad bioactive spectrum after structural modifications of the classical antibacterial aminobenzenesulfonamide. These modifications have yielded wide medicinal applications, with sulfonamide-based drugs acting as antimicrobial, anticancer, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic agents. This highlights the versatile and significant role of these compounds in medicinal chemistry and the potential for the rational design of new drug molecules with a broad spectrum, high activity, and low toxicity (Shichao et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

The compound interacts with its targets through a process that involves binding to the active site of the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which suggests a strong and favorable interaction .

Biochemical Pathways

It is known that the compound’s interaction with its targets leads to inhibition of their activity, which in turn affects the life cycle of the organisms . This results in the compound’s antileishmanial and antimalarial activities .

Pharmacokinetics

The compound’s high solubility in saline at ph 7 suggests good bioavailability .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities . Specifically, it displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it shows significant inhibition effects against Plasmodium berghei .

Propriétés

IUPAC Name |

N-[3-(3,5-dimethylpyrazol-1-yl)sulfonyl-2,6-dimethylphenyl]-N,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S2/c1-14-7-10-19(11-8-14)29(25,26)23(6)21-15(2)9-12-20(18(21)5)30(27,28)24-17(4)13-16(3)22-24/h7-13H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUMQCFIEYTEHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3C(=CC(=N3)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-bromo-6-(2-chlorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B488441.png)

![2,3-diethoxy-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B488442.png)

![2-amino-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B488470.png)

![6-Amino-3-methyl-4-(5-(p-tolyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488472.png)

![6-Amino-4-[5-(2,5-dichlorophenyl)furan-2-yl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488474.png)

![2-(5-Methyl-2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488475.png)

![5-(4-Chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488478.png)

![2-(5-Methyl-2-furyl)-1,10b-dihydrospiro(pyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane)](/img/structure/B488479.png)

![7,9-Dichloro-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488480.png)

![2'-(3,4-Dimethoxyphenyl)-1',10'b-dihydrospiro(cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B488481.png)

![4-[(4-tert-butyl-2,6-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B488486.png)

![4-[(4-tert-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B488496.png)